molecular formula C22H27ClN2O2 B053691 Inmecarb CAS No. 112359-50-9

Inmecarb

Cat. No. B053691
M. Wt: 386.9 g/mol
InChI Key: APWVKGJPTUOEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inmecarb, also known as isopropyl N-phenylcarbamate, is a carbamate derivative that has been widely studied for its potential use in the field of neuroscience. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 195.25 g/mol.

Mechanism Of Action

The mechanism of action of Inmecarb is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. Inmecarb has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell survival and growth. Inmecarb also inhibits the activation of caspase-3, a key mediator of apoptosis. These effects are thought to contribute to the neuroprotective properties of Inmecarb.

Biochemical And Physiological Effects

Inmecarb has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of intracellular glutathione, a key antioxidant that protects cells against oxidative stress. Inmecarb also increases the activity of superoxide dismutase, an enzyme that converts superoxide radicals into less harmful molecules. In addition, Inmecarb has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.

Advantages And Limitations For Lab Experiments

One advantage of using Inmecarb in lab experiments is its relatively low toxicity. Inmecarb has been shown to have no significant toxic effects on cultured cells or in animal studies. Another advantage is its solubility in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of using Inmecarb is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on Inmecarb. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for Inmecarb in these conditions. Another area of interest is the development of novel derivatives of Inmecarb with improved efficacy and pharmacokinetic properties. Finally, more research is needed to fully understand the mechanism of action of Inmecarb and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of Inmecarb involves the reaction of Inmecarb chloroformate with N-phenylurea in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent. The yield of Inmecarb is typically around 70-80%, and the purity can be determined by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

Inmecarb has been extensively studied for its potential use in the field of neuroscience. It has been shown to have neuroprotective effects against various neurotoxic agents such as glutamate and hydrogen peroxide. Inmecarb has also been shown to enhance neuronal survival and promote neurite outgrowth in vitro. These findings suggest that Inmecarb may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

112359-50-9

Product Name

Inmecarb

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate;hydrochloride

InChI

InChI=1S/C22H26N2O2.ClH/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4;/h5-11,14H,12-13,15H2,1-4H3;1H

InChI Key

APWVKGJPTUOEGN-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C.Cl

Other CAS RN

112359-50-9

synonyms

eta-dimethylaminoethyl 1-benzyl-2,3-dimethylindole-5-carboxylate
inmecarb
inmerca

Origin of Product

United States

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